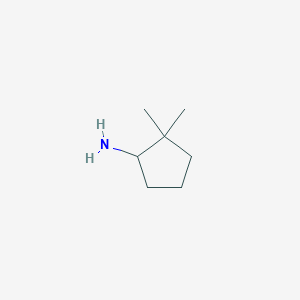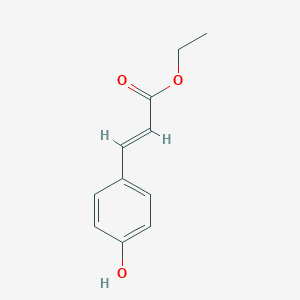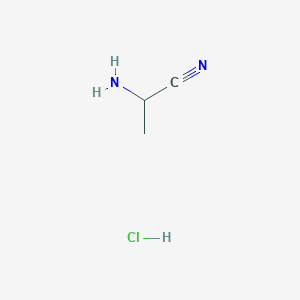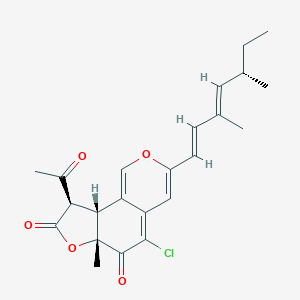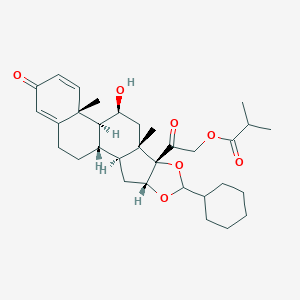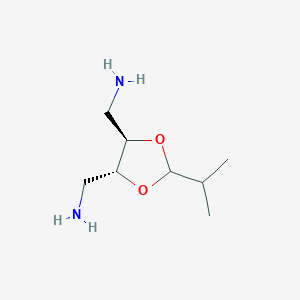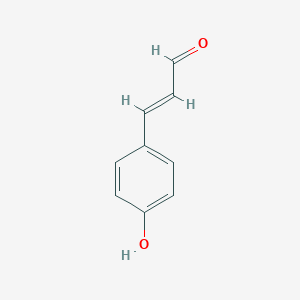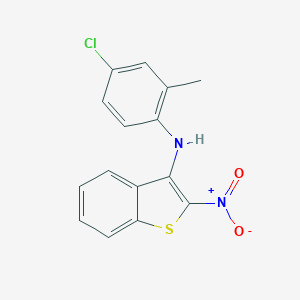
Benzo(b)thiophen-3-amine, N-(4-chloro-2-methylphenyl)-2-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(b)thiophen-3-amine, N-(4-chloro-2-methylphenyl)-2-nitro- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is a member of the benzo[b]thiophene family, which is known for its diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of Benzo(b)thiophen-3-amine, N-(4-chloro-2-methylphenyl)-2-nitro- is not yet fully understood. However, it has been proposed that this compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. Additionally, it has been suggested that the anti-inflammatory and analgesic properties of this compound may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes.
Efectos Bioquímicos Y Fisiológicos
Benzo(b)thiophen-3-amine, N-(4-chloro-2-methylphenyl)-2-nitro- has been shown to exhibit significant biochemical and physiological effects. It has been found to induce DNA damage and cell cycle arrest in cancer cells, leading to their apoptosis. Moreover, this compound has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Benzo(b)thiophen-3-amine, N-(4-chloro-2-methylphenyl)-2-nitro- in lab experiments include its potent anticancer, anti-inflammatory, and analgesic properties, which make it a potential candidate for the development of novel therapeutic agents. However, the limitations of using this compound in lab experiments include its toxicity and limited solubility, which may affect its efficacy and safety.
Direcciones Futuras
There are several future directions for the research on Benzo(b)thiophen-3-amine, N-(4-chloro-2-methylphenyl)-2-nitro-. These include:
1. The development of more efficient synthesis methods to improve the yield and purity of the compound.
2. The identification of the exact mechanism of action of this compound and its molecular targets.
3. The evaluation of the efficacy and safety of this compound in preclinical and clinical studies.
4. The development of novel drug delivery systems to improve the solubility and bioavailability of this compound.
5. The exploration of the potential applications of this compound in other fields such as agriculture and environmental science.
In conclusion, Benzo(b)thiophen-3-amine, N-(4-chloro-2-methylphenyl)-2-nitro- is a chemical compound that has shown significant potential in various fields of scientific research. Its potent anticancer, anti-inflammatory, and analgesic properties make it a potential candidate for the development of novel therapeutic agents. However, further research is required to fully understand its mechanism of action, efficacy, and safety.
Métodos De Síntesis
The synthesis of Benzo(b)thiophen-3-amine, N-(4-chloro-2-methylphenyl)-2-nitro- is carried out by the reaction of 2-aminothiophene with 4-chloro-2-methylaniline in the presence of a catalyst such as palladium acetate. The reaction is then followed by the nitration of the resulting product with nitric acid to obtain the final compound.
Aplicaciones Científicas De Investigación
Benzo(b)thiophen-3-amine, N-(4-chloro-2-methylphenyl)-2-nitro- has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit significant anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Moreover, this compound has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
Número CAS |
149338-14-7 |
|---|---|
Nombre del producto |
Benzo(b)thiophen-3-amine, N-(4-chloro-2-methylphenyl)-2-nitro- |
Fórmula molecular |
C15H11ClN2O2S |
Peso molecular |
318.8 g/mol |
Nombre IUPAC |
N-(4-chloro-2-methylphenyl)-2-nitro-1-benzothiophen-3-amine |
InChI |
InChI=1S/C15H11ClN2O2S/c1-9-8-10(16)6-7-12(9)17-14-11-4-2-3-5-13(11)21-15(14)18(19)20/h2-8,17H,1H3 |
Clave InChI |
HFIVBNYTOSCVMX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)NC2=C(SC3=CC=CC=C32)[N+](=O)[O-] |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)NC2=C(SC3=CC=CC=C32)[N+](=O)[O-] |
Otros números CAS |
149338-14-7 |
Sinónimos |
N-(4-chloro-2-methyl-phenyl)-2-nitro-benzothiophen-3-amine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



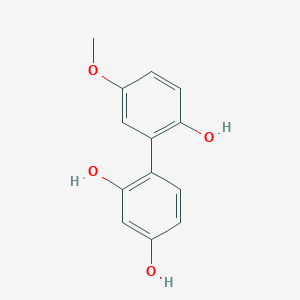
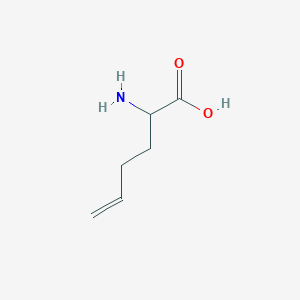
![(2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid](/img/structure/B122064.png)

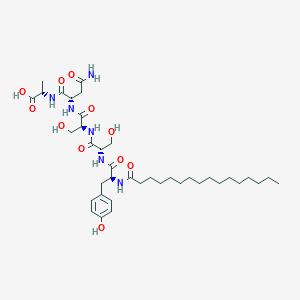
![(5E)-5-[(3As,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B122072.png)
